molecular formula C11H13NOS B138048 6-Butyl-1,3-benzothiazol-2(3H)-one CAS No. 135792-92-6

6-Butyl-1,3-benzothiazol-2(3H)-one

Cat. No.: B138048
CAS No.: 135792-92-6
M. Wt: 207.29 g/mol
InChI Key: INUTZCNYJJCMOK-UHFFFAOYSA-N
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Description

6-Butyl-1,3-benzothiazol-2(3H)-one is a heterocyclic compound featuring a benzothiazole core substituted with a butyl group at the 6-position and a ketone group at the 2-position. This compound belongs to the benzothiazolone family, known for their diverse biological activities, including antimicrobial, analgesic, and enzyme-modulatory properties.

Properties

CAS No.

135792-92-6

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

6-butyl-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C11H13NOS/c1-2-3-4-8-5-6-9-10(7-8)14-11(13)12-9/h5-7H,2-4H2,1H3,(H,12,13)

InChI Key

INUTZCNYJJCMOK-UHFFFAOYSA-N

SMILES

CCCCC1=CC2=C(C=C1)NC(=O)S2

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=O)S2

Synonyms

6-BUTYL-2(3H)-BENZOTHIAZOLONE

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The butyl group increases molecular weight and lipophilicity compared to ethyl or methyl analogs, which may enhance blood-brain barrier penetration for neurological targets.
  • Chloro-substituted derivatives exhibit higher density and electrophilic reactivity, making them suitable for covalent binding in enzyme inhibition.
  • Propargyl-phenyl substituents (e.g., in ) introduce π-conjugation, enabling applications in optical materials or fluorescent probes.

Analgesic Activity

Quinazolinone derivatives () show that alkyl chain length correlates with enhanced analgesic activity. For example:

  • Compound 3 (2-phenyl-4(3H)-quinazolinone) exhibited higher activity than methyl-substituted analogs.
  • Extrapolation to 6-butyl-benzothiazolone : The butyl group may improve binding to pain-related targets (e.g., COX enzymes) due to increased hydrophobic interactions.

Enzyme Modulation

  • Carbonic Anhydrase Inhibition : Triazole analogs () highlight the role of heterocyclic substituents in enzyme inhibition, though benzothiazolones with alkyl chains may exhibit distinct binding modes.

Antimicrobial Activity

  • 6-Chloro-benzothiazolone () shows moderate antimicrobial activity, while 6-ethyl derivatives are less potent. The butyl analog’s larger hydrophobic group may enhance interactions with bacterial membranes.

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